molecular formula C15H9ClO4 B14448706 3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione CAS No. 75694-01-8

3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione

Cat. No.: B14448706
CAS No.: 75694-01-8
M. Wt: 288.68 g/mol
InChI Key: PVPRIEHLFWYCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a chloromethyl group and two hydroxyl groups attached to the anthracene ring system, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione typically involves the chloromethylation of 1,8-dihydroxyanthracene-9,10-dione. This reaction is carried out under acidic conditions using formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the anthracene derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form hydroquinones.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of anthraquinone-based drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthracene-9,10-dione: Lacks the chloromethyl group but shares similar hydroxyl and carbonyl functionalities.

    3-Methyl-1,8-dihydroxyanthracene-9,10-dione: Contains a methyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

3-(chloromethyl)-1,8-dihydroxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO4/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,17-18H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPRIEHLFWYCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509627
Record name 3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75694-01-8
Record name 3-(Chloromethyl)-1,8-dihydroxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.